3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a sulfamoyl group substituted with a 3,4-dimethylphenyl and methyl moiety, as well as a 4-(trifluoromethoxy)phenyl carboxamide side chain. Its molecular formula is C₂₁H₂₀F₃N₂O₃S₂, with a molar mass of 493.52 g/mol.
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S2/c1-13-4-7-16(12-14(13)2)26(3)32(28,29)18-10-11-31-19(18)20(27)25-15-5-8-17(9-6-15)30-21(22,23)24/h4-12H,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNYWRALBAIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and its implications in therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets involved in cancer and other diseases. The sulfonamide group is known for its role in inhibiting certain enzymes, which can lead to antiproliferative effects in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs), which are crucial for tumor growth and metastasis.
- Modulation of Signaling Pathways : It is hypothesized that this compound could modulate pathways involving p53 and MDM2, leading to enhanced apoptosis in tumor cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds structurally similar to This compound . For instance:
- A related compound exhibited an IC50 value of 0.3 μM against various cancer cell lines, showing significant cytotoxicity compared to standard treatments like doxorubicin .
- In vitro assays indicated that the compound could reduce colony formation in cancer cells, suggesting a strong antiproliferative effect.
| Compound | IC50 (μM) | Cancer Cell Lines | Effects |
|---|---|---|---|
| 14 | 0.3 | ALL, NB | High cytotoxicity |
| Doxorubicin | Varies | Various | Standard control |
Enzyme Inhibition
The compound's ability to inhibit acetylcholinesterase (AChE) was investigated, revealing potential applications in treating neurodegenerative diseases such as Alzheimer's. The inhibition kinetics showed a mixed-type inhibition with significant potency against AChE isoforms .
Case Studies
- Case Study on Anticancer Efficacy :
- A study evaluated the cytotoxic effects of the compound on several leukemia cell lines. Results demonstrated that treatment led to a significant decrease in cell viability and induced apoptosis through caspase activation.
- Neuroprotective Effects :
- Another investigation focused on the neuroprotective properties of related sulfonamide compounds. These studies suggested that they could enhance cognitive function by inhibiting AChE activity and reducing oxidative stress markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Key Structural and Functional Comparisons:
Sulfamoyl vs. Sulfonyl Groups :
- The target compound’s sulfamoyl group (N-linked) enables hydrogen bonding with biological targets, contrasting with the sulfonyl group (S-linked) in ’s compound, which is less polar and may reduce target affinity .
Electronic and Steric Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in , chloro in ) modulate electron density on the aromatic rings, affecting binding to hydrophobic pockets. The 3,4-dimethylphenyl group in the target compound introduces steric hindrance but also electron-donating effects, which may balance solubility and target interaction .
Biological Activity Trends :
- Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, while tetrahydropyrimidine derivatives () exhibit broader antimicrobial effects. The target compound’s trifluoromethoxy group may confer stability against oxidative metabolism, extending its half-life .
Synthesis Challenges :
- highlights purity issues (42% vs. 99% for analogs), suggesting that bulky or electron-deficient substituents (e.g., nitro groups) complicate synthesis. The target compound’s dimethylphenyl group may simplify purification compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
